
Psma I&S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostate-specific membrane antigen I&S (Psma I&S) is a compound that targets the prostate-specific membrane antigen, a protein highly expressed in prostate cancer cells. This compound is used in diagnostic imaging and radioguided surgery for prostate cancer, providing a means to detect and treat cancerous tissues with high specificity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Psma I&S involves the conjugation of a prostate-specific membrane antigen-targeting moiety with a radiolabeling agent. One common method includes the use of a urea-based prostate-specific membrane antigen targeting moiety, which is conjugated to a radiolabel such as technetium-99m. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the targeting moiety .
Industrial Production Methods: Industrial production of Psma I&S involves large-scale synthesis using automated synthesizers. The process includes the preparation of the targeting moiety, followed by radiolabeling under controlled conditions to ensure high purity and yield. Quality control measures such as high-performance liquid chromatography are employed to verify the product’s integrity .
化学反应分析
Types of Reactions: Psma I&S primarily undergoes radiolabeling reactions, where the targeting moiety is conjugated with a radioactive isotope. This compound can also participate in hydrolysis reactions under physiological conditions, leading to the release of the radiolabel .
Common Reagents and Conditions: Common reagents used in the synthesis of Psma I&S include urea-based targeting moieties, radiolabeling agents such as technetium-99m, and buffers to maintain neutral pH. The reactions are typically carried out at room temperature to preserve the biological activity of the targeting moiety .
Major Products Formed: The major product formed from the synthesis of Psma I&S is the radiolabeled compound itself, which is used for diagnostic imaging and radioguided surgery. Hydrolysis of the compound under physiological conditions can lead to the release of the radiolabel, which is then excreted from the body .
科学研究应用
Psma I&S has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions between prostate-specific membrane antigen and its ligands. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, Psma I&S is used for diagnostic imaging and radioguided surgery in prostate cancer patients, allowing for precise detection and treatment of cancerous tissues. In industry, it is used in the development of new diagnostic and therapeutic agents targeting prostate-specific membrane antigen .
作用机制
Psma I&S exerts its effects by binding to the prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. The binding of Psma I&S to prostate-specific membrane antigen allows for the targeted delivery of the radiolabel to cancerous tissues. The radiolabel emits radiation, which can be detected using imaging techniques such as single-photon emission computed tomography or positron emission tomography. This targeted approach enables precise imaging and treatment of prostate cancer .
相似化合物的比较
Psma I&S is unique in its ability to target prostate-specific membrane antigen with high specificity and affinity. Similar compounds include other prostate-specific membrane antigen-targeting agents such as PSMA-617 and PSMA-11, which are also used for diagnostic imaging and radioligand therapy. Compared to these compounds, Psma I&S offers advantages in terms of its radiolabeling efficiency and stability, making it a valuable tool in the clinical management of prostate cancer .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-7.3
- PSMA-7.4
属性
分子式 |
C59H82N10O21S |
|---|---|
分子量 |
1299.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1 |
InChI 键 |
WHHMZTBDVJHXFV-POUOUQAISA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



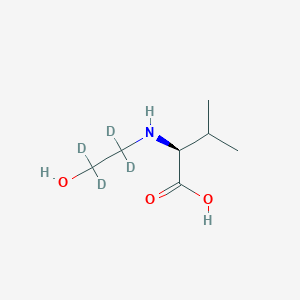
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)

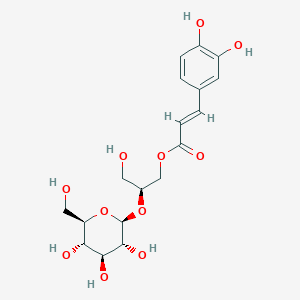
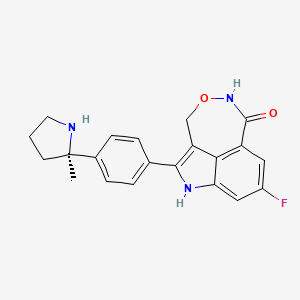
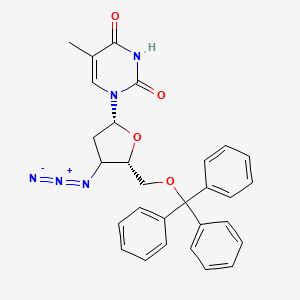
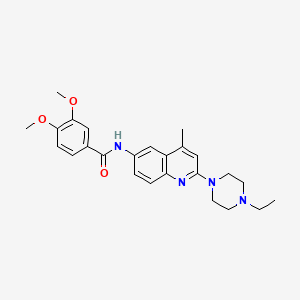
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)

![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)

